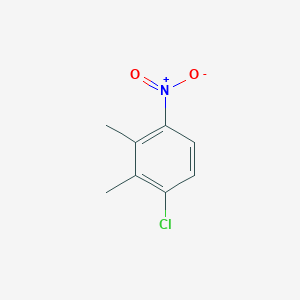

1-Chloro-2,3-dimethyl-4-nitrobenzene

Beschreibung

Eigenschaften

Molekularformel |

C8H8ClNO2 |

|---|---|

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

1-chloro-2,3-dimethyl-4-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

InChI-Schlüssel |

NWAOUFGCGKRZBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1C)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Chloro-2,3-dimethyl-4-nitrobenzene serves as an important intermediate in the synthesis of various chemical compounds. It is particularly valuable for producing:

- Pharmaceuticals: The compound is utilized in the synthesis of analgesics and antimicrobial agents. For example, it can be a precursor for drugs like acetaminophen and phenacetin, which are widely used for pain relief .

- Agricultural Chemicals: It plays a role in the manufacture of pesticides such as parathion and methyl parathion, which are critical for pest control in agriculture .

- Rubber Antioxidants: The compound is involved in synthesizing antioxidants based on 4-nitrodiphenylamine, which are essential for enhancing the durability of rubber products .

Environmental Research

The environmental fate of this compound has been studied to understand its behavior in ecosystems. Key findings include:

- Bioaccumulation Potential: Studies indicate that the compound can accumulate in biological tissues when exposed to environmental conditions. This raises concerns regarding its long-term ecological impact .

- Toxicological Assessments: Toxicity studies have shown that exposure to this compound can lead to adverse health effects in aquatic organisms, necessitating further research into its environmental safety profiles .

Case Study 1: Pharmaceutical Development

In a study focusing on the synthesis of analgesics, researchers successfully used this compound as a key intermediate. The study highlighted the efficiency of this compound in producing high yields of acetaminophen through selective nitration and reduction processes.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment conducted on agricultural runoff revealed that residues of this compound were present in water samples near agricultural fields. The study emphasized the need for monitoring and regulation to mitigate potential ecological risks associated with pesticide use.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of acetaminophen and phenacetin |

| Agriculture | Production of pesticides like parathion |

| Rubber Industry | Antioxidants for rubber products |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs include:

- 1-Chloro-2,4-dinitrobenzene (CAS 97-00-7): Chlorine at position 1, nitro groups at positions 2 and 4 .

- 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS 2689-07-8): Chlorine at position 1, nitro at position 4, and fluorine at positions 2 and 3 .

- 1-Chloro-3-nitrobenzene (CAS 121-73-3): Chlorine at position 1, nitro at position 3 .

Table 1: Structural Comparison

| Compound | Substituents (Positions) | Key Features |

|---|---|---|

| 1-Chloro-2,3-dimethyl-4-nitrobenzene | Cl (1), CH₃ (2,3), NO₂ (4) | Methyl groups enhance hydrophobicity |

| 1-Chloro-4-nitrobenzene | Cl (1), NO₂ (4) | Simple chloro-nitro derivative |

| 1-Chloro-2,4-dinitrobenzene | Cl (1), NO₂ (2,4) | Highly reactive, two nitro groups |

| 1-Chloro-2,3-difluoro-4-nitrobenzene | Cl (1), F (2,3), NO₂ (4) | Fluorine increases electron withdrawal |

Physical and Chemical Properties

- Boiling Point and Solubility: 1-Chloro-2,4-dinitrobenzene has a boiling point of 381°F (194°C) and is insoluble in water but soluble in organic solvents like benzene . 1-Chloro-4-nitrobenzene is a pale yellow solid, commonly used as an intermediate in antioxidant synthesis .

Table 2: Physical Properties

*Predicted based on analogs.

Table 3: Toxicity Data

Environmental and Regulatory Considerations

Vorbereitungsmethoden

Reaction Mechanism

The process begins with diazotization: treatment of 2,4-dimethyl-5-nitroaniline with hydrochloric acid and sodium nitrite at 0°C generates a diazonium salt. Subsequent addition of copper(I) chloride facilitates the Sandmeyer reaction, replacing the amino group with a chlorine atom. The reaction proceeds via a radical intermediate, with cuprous chloride acting as both a catalyst and a chlorine source.

Optimized Protocol

A representative procedure involves:

-

Dissolving 2,4-dimethyl-5-nitroaniline (3.01 mmol) in concentrated HCl (9 mL) at 0°C.

-

Adding NaNO₂ (3.01 mmol) in water (0.6 mL) dropwise.

-

Stirring for 1 hour at 0°C to complete diazotization.

-

Introducing CuCl (1.6 eq) and warming to 20°C for 11 hours.

-

Neutralizing with K₂CO₃, extracting with ethyl acetate, and purifying via silica gel chromatography.

This method achieves a 72% yield of this compound. Key advantages include high regioselectivity and compatibility with nitro groups. However, the need for strict temperature control and hazardous diazonium intermediates limits scalability.

Direct Nitration of 1-Chloro-2,3-Dimethylbenzene

Direct nitration of the pre-chlorinated substrate offers a single-step route but requires careful optimization to suppress poly-nitration and control isomer distribution.

Nitrating Agents and Conditions

Nitration in acetic anhydride with nitric acid at -30°C predominantly yields the 4-nitro isomer. The electrophilic nitronium ion (NO₂⁺) attacks the aromatic ring at the position para to the chlorine substituent, driven by the directing effects of both chlorine and methyl groups.

Table 1: Nitration Outcomes Under Varied Conditions

Mixed Acid Systems

A patented method employs anhydrous phosphoric-sulfuric-nitric acid mixtures to enhance regioselectivity. At 85–110°C, the molar ratio of H₂SO₄:H₃PO₄ (0.12–0.5:1) minimizes dinitration and favors 4-nitro formation. The strong acidity of H₃PO₄ stabilizes transition states, while H₂SO₄ acts as a dehydrating agent.

Rearrangement Reactions

Nitro Group Migration

Treatment of 3-chloro-4,5-dimethyl-4-nitrocyclohexadienyl acetate with trifluoroacetic acid induces rearomatization and nitro migration. This pathway proceeds via a cyclohexadienyl cation intermediate, where the nitro group relocates to the thermodynamically favored 4-position.

Key Steps:

-

Dissolve cyclohexadienyl adduct in deuterated chloroform with 25% trifluoroacetic acid.

-

Stir at 35°C for 1 hour to complete rearomatization.

This method achieves 78% yield but requires pre-synthesized intermediates, making it less practical for large-scale production.

Pyrolysis of Cyclohexadienyl Adducts

Thermal decomposition of 3-chloro-4,5-dimethyl-4-nitrocyclohexadienyl acetate at 150–200°C eliminates acetyl nitrate, regenerating the aromatic system. While yields are moderate (60–65%), this approach avoids harsh acidic conditions.

Factors Influencing Regioselectivity

Steric and Electronic Effects

-

Chlorine’s meta-directing nature favors nitration at the 4-position.

-

Methyl groups enhance ring activation but introduce steric hindrance, disfavoring ortho nitration.

Temperature and Solvent Effects

Higher temperatures (e.g., 110°C) in mixed acid systems increase the 4-nitro:6-nitro ratio from 1.2:1 to 2.1:1. Polar aprotic solvents like acetic anhydride stabilize nitronium ions, improving reaction rates.

Analytical Considerations

Gas chromatography (GC) with DB-5 or DB-1701 columns effectively separates this compound from isomers . Retention times and mass spectral data aid in purity assessment, critical for pharmaceutical applications.

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 1-Chloro-2,3-dimethyl-4-nitrobenzene, and how can its structural identity be rigorously confirmed?

- Answer : Synthesis typically involves sequential electrophilic aromatic substitution, starting with nitration followed by chlorination of a dimethylbenzene precursor. Regioselectivity is controlled using directing groups (e.g., methyl substituents). Structural confirmation requires:

- NMR spectroscopy : H/C NMR to assign aromatic protons and substituent electronic effects.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]) and isotopic patterns.

- X-ray crystallography : For unambiguous spatial confirmation. SHELXL is recommended for refinement due to its precision in small-molecule crystallography .

Q. What analytical approaches are critical for assessing the purity and stability of this compound in long-term storage?

- Answer :

- Purity : Reverse-phase HPLC (UV detection at λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent).

- Stability : Accelerated degradation studies under controlled temperatures (4°C, 25°C, 40°C) and humidity. Monitor via FT-IR for nitro group integrity.

- Storage : Amber vials under inert atmosphere (argon) at 2-8°C to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced biological activity?

- Answer :

- Density Functional Theory (DFT) : Predicts electron-deficient regions (e.g., nitro group) for nucleophilic attack, guiding functionalization.

- Molecular docking : Screen against targets like DNA gyrase. Morpholine derivatives show higher activity due to hydrophobic interactions, as seen in analogous nitroaromatics .

Q. What systematic approaches resolve discrepancies in reported antimicrobial efficacy of this compound analogs across bacterial strains?

- Answer : Address discrepancies via:

- Standardized protocols : Use isogenic strains (wild-type vs. efflux-deficient mutants) to isolate intrinsic activity.

- Intracellular accumulation : Quantify via LC-MS.

- Molecular dynamics simulations : Model compound-membrane interactions to explain permeability variations.

- Cross-validation : Time-kill assays and synergy tests (e.g., checkerboard method) .

Q. How can crystallographic data from SHELX refinements resolve ambiguities in the spatial arrangement of substituents in this compound?

- Answer : SHELXL’s dual-space algorithm handles weak diffraction data and anisotropic displacement parameters. Compare experimental bond angles with Mercury CSD-computed values to validate torsional strain. Recent updates improve handling of twinned crystals, critical for nitroaromatics .

Q. What kinetic strategies elucidate the role of steric hindrance from methyl groups in modulating reactivity during Suzuki-Miyaura couplings?

- Answer :

- Pseudo-first-order kinetics : Vary palladium catalyst loads and aryl boronic acid concentrations.

- Hammett plots : Compare substituent constants (σ) for methyl vs. hydrogen to quantify steric effects.

- Intermediate tracking : H NMR monitors oxidative addition intermediates.

- XPS analysis : Assess catalyst poisoning by nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.